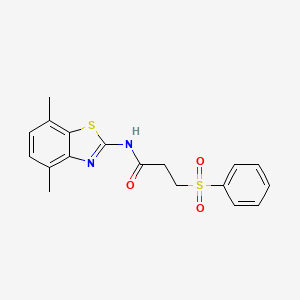
3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer and anti-inflammatory agent, alongside other notable pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C24H23N3O3S2, with a molecular weight of approximately 485.6 g/mol. The compound features a benzenesulfonyl group and a benzothiazole ring , which are critical for its biological activity. The unique structural attributes contribute to its solubility and reactivity, making it suitable for various pharmacological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, a study evaluated the effects of similar benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds significantly inhibited cell proliferation and migration while promoting apoptosis at specific concentrations (1, 2, and 4 μM). The mechanism involved the inhibition of key signaling pathways such as AKT and ERK, which are often dysregulated in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Concentration (μM) | Effect on Proliferation | Mechanism |
|---|---|---|---|---|
| B7 | A431 | 1, 2, 4 | Significant inhibition | AKT/ERK pathway inhibition |
| B7 | A549 | 1, 2, 4 | Significant inhibition | AKT/ERK pathway inhibition |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly decreased in studies involving macrophage cell lines treated with similar benzothiazole derivatives. This anti-inflammatory effect is crucial for addressing the tumor microenvironment that often supports cancer progression .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Cell Type | Inflammatory Cytokine | Effect |
|---|---|---|---|
| B7 | RAW264.7 | IL-6 | Decreased expression |
| B7 | RAW264.7 | TNF-α | Decreased expression |
Mechanistic Insights
The mechanistic studies reveal that the compound not only inhibits cancer cell proliferation but also modulates inflammatory pathways. The dual action against both cancer cell survival mechanisms and inflammatory processes positions it as a potential candidate for dual-action therapies in oncology .
Case Studies
- Study on Dual Action : A recent investigation into the dual action of benzothiazole derivatives demonstrated that modifications to the benzothiazole core could enhance both anticancer and anti-inflammatory activities. The study focused on compounds similar to this compound and found significant reductions in tumor growth in preclinical models .
- Toxicity Assessment : Toxicological evaluations indicated that compounds within this class exhibit low toxicity profiles in vitro and in vivo, making them suitable for further development as therapeutic agents .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)17-16(12)20-18(24-17)19-15(21)10-11-25(22,23)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXDXSINRTXQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














